molecular formula C5H9ClO2 B075608 4-Chloromethyl-[1,3]dioxane CAS No. 1121-62-6

4-Chloromethyl-[1,3]dioxane

Cat. No.: B075608
CAS No.: 1121-62-6
M. Wt: 136.58 g/mol
InChI Key: GKUCVLXFBHZZDE-UHFFFAOYSA-N
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Description

4-Chloromethyl-[1,3]dioxane is an organic compound with the molecular formula C5H9ClO2. It is a heterocyclic compound containing a dioxane ring substituted with a chloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloromethyl-[1,3]dioxane can be synthesized through the reaction of formaldehyde, ethylene glycol, and hydrogen chloride. The reaction typically involves the formation of a cyclic acetal intermediate, which is then chlorinated to yield the desired product .

  • Formation of Cyclic Acetal

      Reactants: Formaldehyde and ethylene glycol.

      Conditions: Acidic conditions, typically using p-toluenesulfonic acid as a catalyst.

      Intermediate: 1,3-Dioxane.

  • Chlorination

      Reactants: 1,3-Dioxane and hydrogen chloride.

      Conditions: Anhydrous conditions to prevent hydrolysis.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-[1,3]dioxane undergoes various chemical reactions, including:

  • Nucleophilic Substitution

      Reagents: Nucleophiles such as amines, thiols, or alkoxides.

      Conditions: Mild to moderate temperatures, often in the presence of a base.

      Products: Substituted dioxanes.

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Acidic or basic conditions, depending on the oxidizing agent.

      Products: Oxidized derivatives of dioxane.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduced derivatives of dioxane.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ethanol.

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Lithium aluminum hydride, tetrahydrofuran.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(chloromethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUCVLXFBHZZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCOC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407256
Record name 4-Chloromethyl-[1,3]dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-62-6
Record name 4-Chloromethyl-[1,3]dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 4-Chloromethyl-[1,3]dioxane as described in the research?

A1: The research demonstrates the use of this compound as a starting material for the synthesis of various 4-(R-Amino)methyl-1,3-dioxanes. [] This transformation involves substituting the chlorine atom with different amine groups. This highlights the compound's utility in building more complex molecules with potential biological activity.

Q2: Can you describe a specific reaction pathway involving this compound?

A2: The research outlines a two-step synthesis starting from this compound. First, the chlorine atom is replaced by an amine group, resulting in the formation of 4-(R-Amino)methyl-1,3-dioxanes. [] Subsequently, some of these compounds are further reacted with chloroacetyl chloride and then pyridine to yield water-soluble pyridinium chlorides. [] This demonstrates the versatility of this compound as a building block in multi-step syntheses.

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